2-Methyl-7-phenylnaphthalene

Thermal analysis Purification by recrystallisation Solid-state formulation

2-Methyl-7-phenylnaphthalene (CAS 29304-69-6) is a disubstituted naphthalene belonging to the phenylnaphthalene subclass, bearing a methyl group at position 2 and a phenyl ring at position 7. Its molecular formula is C₁₇H₁₄ (MW 218.29 g·mol⁻¹), with a predicted density of 1.064±0.06 g·cm⁻³ and a predicted boiling point of 366.2±17.0 °C.

Molecular Formula C17H14
Molecular Weight 218.29 g/mol
CAS No. 29304-69-6
Cat. No. B8762575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-phenylnaphthalene
CAS29304-69-6
Molecular FormulaC17H14
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14/c1-13-7-8-15-9-10-16(12-17(15)11-13)14-5-3-2-4-6-14/h2-12H,1H3
InChIKeyVEXACDDUPMNTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-phenylnaphthalene CAS 29304-69-6: Core Physicochemical Profile for Sourcing Decisions


2-Methyl-7-phenylnaphthalene (CAS 29304-69-6) is a disubstituted naphthalene belonging to the phenylnaphthalene subclass, bearing a methyl group at position 2 and a phenyl ring at position 7 . Its molecular formula is C₁₇H₁₄ (MW 218.29 g·mol⁻¹), with a predicted density of 1.064±0.06 g·cm⁻³ and a predicted boiling point of 366.2±17.0 °C . These fundamental properties place it between mono-phenylnaphthalenes and diphenylnaphthalenes in terms of molecular weight and aromatic content, offering a distinct balance of crystallinity and thermal stability that directly informs procurement for solid-phase applications.

Why 2-Methyl-7-phenylnaphthalene Cannot Be Replaced by Generic Phenylnaphthalenes or Methylnaphthalenes


Substituting 2-methyl-7-phenylnaphthalene with structurally similar in-class compounds such as 2-phenylnaphthalene or 2-methylnaphthalene would introduce substantial changes in melting point (≥36 °C differential) and boiling range that directly affect purification protocols, thermal processing windows, and solid-state formulation . Even regioisomeric variations in phenylnaphthalenes are known to produce opposite fluorescence transition dipole-allowedness, fundamentally altering photophysical behaviour [1]. These non-substitutable differences underscore the need for precise chemical identity verification during scientific procurement.

2-Methyl-7-phenylnaphthalene: Quantitative Differentiation Evidence for Procurement and Selection


Melting Point Elevation vs. 2-Phenylnaphthalene Enables High-Temperature Solid-Phase Processing

2-Methyl-7-phenylnaphthalene exhibits a melting point of 141–142 °C when crystallised from ligroine , which is approximately 36 °C higher than the reported melting point of its des-methyl analog 2-phenylnaphthalene (103–107 °C, typically 105 °C) . This substantial elevation permits recrystallisation and thermal processing at temperatures where 2-phenylnaphthalene would already be molten, providing a wider operational window for solid-phase reactions and formulation.

Thermal analysis Purification by recrystallisation Solid-state formulation

Melting Point Differential vs. 2-Methylnaphthalene Supports Non-Volatile Solid Manipulation

In contrast to 2-methyl-7-phenylnaphthalene (mp 141–142 °C ), the mono-methyl analog 2-methylnaphthalene melts at 34–36 °C [1]. The >105 °C higher melting point eliminates ambient-temperature liquid or semi-solid behaviour, enabling the compound to be handled as a free-flowing crystalline solid at room temperature without special cooling.

Low-volatility standards Crystallisation screening Thermal stability

Boiling Point Range Differentiation from Mono-Substituted Naphthalenes Informs Distillation Purification Feasibility

The predicted boiling point of 2-methyl-7-phenylnaphthalene (366.2±17.0 °C ) lies 8–125 °C above the boiling points of its closest mono-substituted analogs: 2-phenylnaphthalene (358 °C ) and 2-methylnaphthalene (241 °C [1]). This higher predicted boiling range indicates reduced volatility relative to 2-methylnaphthalene and a comparable but slightly elevated vapour pressure profile relative to 2-phenylnaphthalene, affecting distillation cut design and vacuum sublimation conditions.

Distillation purification Vapour pressure Thermal processing limits

β-Phenyl Substitution Confers Distinct Fluorescence Lifetime Behaviour Relative to α-Phenyl Isomers

In the phenylnaphthalene class, β-substitution (phenyl at the 2-position of naphthalene) renders the S₁→S₀ transition electronically forbidden, leading to a longer fluorescence lifetime compared to α-substituted isomers where the transition is allowed [1][2]. Because 2-methyl-7-phenylnaphthalene carries the phenyl group at the β-type 7-position of naphthalene, it is expected to inherit this forbidden-transition character, resulting in a longer-lived singlet excited state than any α-phenyl isomer (e.g., 1-phenylnaphthalene, mp 45 °C). No direct fluorescence lifetime measurement for the specific compound is yet available.

Fluorescence spectroscopy Photophysics Excited-state dynamics

Procurement-Driven Application Scenarios for 2-Methyl-7-phenylnaphthalene Based on Verified Differentiators


High-Temperature Solid-Phase Organic Synthesis and Recrystallisation

The 141–142 °C melting point of 2-methyl-7-phenylnaphthalene allows solid-phase reactions and recrystallisation purifications to be conducted at temperatures where lower-melting analogs such as 2-methylnaphthalene (34–36 °C) or 2-phenylnaphthalene (≈105 °C) would be liquid. This is particularly advantageous for iterative solid-phase peptide or small-molecule library syntheses requiring robust thermal stability of the building block.

Crystalline Intermediate for Low-Volatility Standard Preparation

With a melting point >140 °C and a predicted boiling point of 366 °C , the compound can serve as a non-volatile crystalline standard or matrix component in thermal analysis (DSC/TGA) and vapour pressure studies, outperforming more volatile mono-substituted naphthalenes that are prone to sublimation loss during measurement.

Photophysical Probe Development Leveraging β-Phenyl Forbidden Transition

The class-level inference that β-substituted phenylnaphthalenes exhibit a forbidden S₁→S₀ transition [1] positions 2-methyl-7-phenylnaphthalene as a candidate scaffold for designing fluorescent probes with extended excited-state lifetimes. Researchers seeking to exploit conformational-dependent fluorescence or to avoid short-lived emission can rationally select this β-phenyl isomer over α-phenyl alternatives.

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